tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate
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Overview
Description
Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane carboxylates. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of azepane with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate can be compared with other azepane carboxylates and related compounds. Similar compounds include:
Tert-Butyl 4-(2-hydroxyethylamino)azepane-1-carboxylate: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.
Tert-Butyl 4-(2-ethoxyethylamino)azepane-1-carboxylate: Featuring an ethoxyethyl group in place of the methoxyethyl group.
Tert-Butyl 4-(2-chloroethylamino)azepane-1-carboxylate: Containing a chloroethyl group instead of a methoxyethyl group.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-5-6-12(7-10-16)15-8-11-18-4/h12,15H,5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMHWVMOKKMGRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676574 |
Source
|
Record name | tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-50-2 |
Source
|
Record name | tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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